molecular formula C14H23N B8477233 2-(4-Methylcyclohexylidene)heptanenitrile CAS No. 63967-52-2

2-(4-Methylcyclohexylidene)heptanenitrile

Cat. No. B8477233
CAS RN: 63967-52-2
M. Wt: 205.34 g/mol
InChI Key: ALJJLSJWJSMCCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylcyclohexylidene)heptanenitrile is a useful research compound. Its molecular formula is C14H23N and its molecular weight is 205.34 g/mol. The purity is usually 95%.
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properties

CAS RN

63967-52-2

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

2-(4-methylcyclohexylidene)heptanenitrile

InChI

InChI=1S/C14H23N/c1-3-4-5-6-14(11-15)13-9-7-12(2)8-10-13/h12H,3-10H2,1-2H3

InChI Key

ALJJLSJWJSMCCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=C1CCC(CC1)C)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 25 ml. flask, equipped with magnetic stirrer, heating mantle, thermometer, condensor and calcium sulfate drying tube, was charged 1.12 g. of 4-methyl cyclohexanone (0.01 M), 11.1 g. of heptanonitrile, and 0.66 g. of 85% KOH. The mixture was heated to reflux with stirring at about 83° C. for a total of 32 hours. After cooling, 30 ml. of hexane was added and the mixture washed seven times with 30 ml. of H2O, each washing being back-extracted twice with 30 ml. portions of hexane. The combined organic phase and hexane extracts were dried over anhydrous sodium sulfate and the solvent removed by rotary evaporation at about 15 mm. Hg to give 6.3 g. of crude oil. Gas chromatographic analysis (6' × 1/4" stainless steel column packed with 20% SE30 on chromasorb W, programmed at 135° to 220° C., 4°/minute, He flow ~60 ml./minute) showed two product peaks at RF 19.0 and 20.2 minutes, which were 6.9% in ratio to heptanonitrile. An IR spectrum of the product peaks, trapped as a group from the gas chromatograph, showed a nitrile band at 4.5 microns and an olefinic band at 6.25 microns. The product was evaluated by perfumers as having a jasminic nitrile type odor with a strong, nerol oxide note.
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Synthesis routes and methods II

Procedure details

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